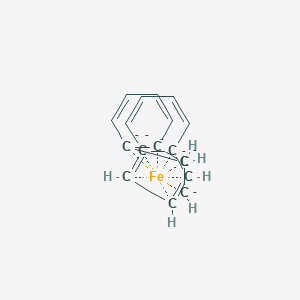
azulene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
azulene-1-carboxylic acid is a derivative of azulene, an aromatic hydrocarbon known for its unique structure and properties. Azulene itself is characterized by a fused five-membered and seven-membered ring system, which gives it a distinctive blue color and a permanent dipole moment. This compound retains many of these intriguing features, making it a compound of interest in various fields of research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: azulene-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of azulene with acetonedicarboxylic acid in the presence of oxalyl chloride, followed by treatment with methanol to yield the methyl ester of azulenecarboxylic acid . Another method includes the reaction of azulene with β-diketones in the presence of magnesium chloride and pyridine, resulting in the formation of azulenic β-diketones .
Industrial Production Methods: While specific industrial production methods for azulenecarboxylic acid are not extensively documented, the general principles of organic synthesis and scale-up processes apply. These typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: azulene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the azulene core.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The products formed from these reactions vary widely, including azulenic pyrazoles, isoxazoles, and other heterocyclic compounds .
Scientific Research Applications
azulene-1-carboxylic acid and its derivatives have found applications in various scientific fields:
Mechanism of Action
The mechanism by which azulenecarboxylic acid exerts its effects is linked to its chemical structure. The presence of the azulene core allows for interactions with various molecular targets, including enzymes and receptors. For instance, the antioxidant activity of azulenecarboxylic acid derivatives is thought to be related to the presence of allylic-type hydrogens, which can donate electrons to neutralize free radicals .
Comparison with Similar Compounds
Guaiazulene: Another azulene derivative known for its anti-inflammatory and antioxidant properties.
Chamazulene: Found in chamomile, this compound shares similar therapeutic properties with azulenecarboxylic acid.
Uniqueness: azulene-1-carboxylic acid stands out due to its specific structural features and the versatility of its derivatives in various applications. Its unique electronic properties, combined with its ability to form stable compounds, make it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
1201-25-8 |
|---|---|
Molecular Formula |
C11H8O2 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
azulene-1-carboxylic acid |
InChI |
InChI=1S/C11H8O2/c12-11(13)10-7-6-8-4-2-1-3-5-9(8)10/h1-7H,(H,12,13) |
InChI Key |
HGLFWLLFPGIKOT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=CC(=C2C=C1)C(=O)O |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C(=O)O |
Key on ui other cas no. |
64059-36-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[(2-Hydroxyethyl)thio]-1,2-propanediol](/img/structure/B74293.png)
![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)
![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)



